molecular formula C5H5BrN2O B13671181 4-Amino-5-bromopyridin-2-ol

4-Amino-5-bromopyridin-2-ol

Cat. No.: B13671181
M. Wt: 189.01 g/mol
InChI Key: QDJXGWFAHINCNB-UHFFFAOYSA-N
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Description

4-Amino-5-bromopyridin-2-ol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromopyridin-2-ol typically involves the bromination of 2-hydroxypyridine followed by amination. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromopyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

4-Amino-5-bromopyridin-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Amino-5-bromopyridin-2-ol depends on its application. In biochemical assays, it can act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Similar structure but lacks the hydroxyl group at the 2-position.

    3-Amino-5-bromopyridin-4-ol: Similar structure but with the amino and hydroxyl groups at different positions.

    5-Bromopyridin-2-ol: Lacks the amino group at the 4-position

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

4-amino-5-bromo-1H-pyridin-2-one

InChI

InChI=1S/C5H5BrN2O/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H3,7,8,9)

InChI Key

QDJXGWFAHINCNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)Br)N

Origin of Product

United States

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